2-Chlorobenzoic acid potassium salt
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Overview
Description
2-Chlorobenzoic acid potassium salt is an organic compound derived from 2-Chlorobenzoic acid. It is a white solid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2-Chlorotoluene: The most common method for preparing 2-Chlorobenzoic acid involves the oxidation of 2-Chlorotoluene using potassium permanganate as the oxidizing agent.
Hydrolysis of α,α,α-Trichloro-2-toluene: Another method involves the hydrolysis of α,α,α-Trichloro-2-toluene.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chlorobenzoic acid can undergo further oxidation reactions to form various derivatives.
Reduction: The compound can be reduced to form 2-Chlorobenzyl alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, diphenylphosphide.
Major Products Formed:
2-Aminobenzoic acid: Formed by substitution of the chloride group with ammonia.
2-Diphenylphosphinobenzoic acid: Formed by substitution with diphenylphosphide.
Scientific Research Applications
2-Chlorobenzoic acid potassium salt is used in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, food additives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzoic acid potassium salt involves its ability to participate in various chemical reactions due to the presence of the chloride and carboxylate groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can inhibit or activate specific biochemical processes .
Comparison with Similar Compounds
- 3-Chlorobenzoic acid
- 4-Chlorobenzoic acid
- 2-Bromobenzoic acid
- 2-Fluorobenzoic acid
Comparison:
- 2-Chlorobenzoic acid potassium salt is unique due to its specific reactivity and stability, which makes it suitable for a wide range of applications.
- 3-Chlorobenzoic acid and 4-Chlorobenzoic acid have similar structures but differ in the position of the chloride group, affecting their reactivity and applications.
- 2-Bromobenzoic acid and 2-Fluorobenzoic acid have different halogen substituents, which can influence their chemical properties and reactivity .
Properties
IUPAC Name |
potassium;2-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNDNRVCAYZOP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])Cl.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClKO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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